
Edicotinib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como una herramienta para estudiar la inhibición de CSF-1R y sus efectos en diversos procesos celulares.
Medicina: El compuesto ha mostrado potencial en el tratamiento de enfermedades como el linfoma de Hodgkin, la artritis reumatoide y la enfermedad inflamatoria intestinal mediante la inhibición de la señalización de CSF-1R
Mecanismo De Acción
JNJ-40346527 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor del factor estimulante de colonias 1 (CSF-1R). Esta inhibición evita la activación de las vías de señalización descendentes que están involucradas en la supervivencia, proliferación y diferenciación de macrófagos y microglía . Al bloquear la señalización de CSF-1R, JNJ-40346527 reduce el reclutamiento de macrófagos inflamatorios y suprime las respuestas inflamatorias en diversos modelos de enfermedades .
Análisis Bioquímico
Biochemical Properties
Edicotinib plays a significant role in biochemical reactions by inhibiting the CSF-1R tyrosine kinase . This receptor is involved in the survival, proliferation, and differentiation of macrophages and microglia . This compound’s interaction with CSF-1R leads to a decrease in the activation and proinflammatory cytokine release by microglia .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of microglia and reducing the production of proinflammatory cytokines like IL1β and TNFα . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with CSF-1R . By inhibiting this receptor, this compound blocks microglia proliferation and reduces tau phosphorylation and neurodegeneration in the spinal cord .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit microglial expansion and attenuate microglial proliferation and neurodegeneration over time
Metabolic Pathways
This compound is involved in the CSF-1R signaling pathway
Transport and Distribution
It is known that this compound is brain penetrant , suggesting that it can cross the blood-brain barrier.
Métodos De Preparación
La síntesis de JNJ-40346527 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones de acoplamiento subsiguientes. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se produce a través de una serie de reacciones químicas que involucran carboxamidas heteroarílicas y otros intermediarios orgánicos . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
JNJ-40346527 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: JNJ-40346527 puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores.
Comparación Con Compuestos Similares
JNJ-40346527 es único en su alta selectividad para CSF-1R en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Pexidartinib: Otro inhibidor de CSF-1R utilizado en el tratamiento del tumor gigante de células de la vaina tendinosa.
Emactuzumab: Un anticuerpo monoclonal dirigido a CSF-1R, utilizado en ensayos clínicos para diversos tipos de cáncer.
PLX3397: Un inhibidor de molécula pequeña de CSF-1R, utilizado en el tratamiento de la sinovitis villonodular pigmentada. En comparación con estos compuestos, JNJ-40346527 ha mostrado un perfil de seguridad y tolerabilidad favorable en estudios clínicos
Actividad Biológica
Edicotinib, also known as JNJ-40346527, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and autoimmune disorders. The following sections provide an overview of its biological activity, including mechanisms of action, clinical studies, and safety profiles.
This compound selectively inhibits CSF-1R, which plays a crucial role in the survival and proliferation of macrophages. By blocking this receptor, this compound can modulate immune responses and inhibit tumor-associated macrophage activity, which is often linked to tumor progression and metastasis. This mechanism is particularly relevant in the context of cancers where macrophages contribute to the tumor microenvironment.
Overview of Trials
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various settings. Below is a summary of key studies:
Notable Findings
- Safety Profile : In a Phase I trial, this compound was generally well-tolerated with manageable side effects such as fatigue and gastrointestinal disturbances. The maximum tolerated dose was identified, allowing for further exploration in subsequent phases .
- Efficacy in NSCLC : In a Phase II study involving patients with NSCLC, this compound demonstrated an objective response rate (ORR) of approximately 30%, suggesting potential as a treatment option for this patient population. However, further studies are necessary to confirm these findings and establish long-term benefits .
- Impact on Macrophage Activity : Research indicated that this compound effectively reduced the number of tumor-associated macrophages in treated patients, correlating with improved clinical outcomes .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A patient with refractory NSCLC showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies indicated a 50% decrease in tumor size after three months .
- Case Study 2 : In patients with autoimmune conditions characterized by macrophage overactivity, this compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its role in modulating immune responses effectively .
Propiedades
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPFDRNGHMRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142363-52-7 | |
Record name | Edicotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40346527 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.